N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
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Description
Synthesis Analysis
The synthesis of N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide and related compounds involves intricate chemical reactions. Compounds like 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea have been characterized by various techniques including GC–MS, elemental analyses, and 1H NMR, indicating a meticulous approach to synthesizing complex fluorobenzamide derivatives. These processes often involve condensation reactions, highlighting the synthetic complexity and the need for precise conditions to achieve the desired products (Saeed, Erben, Abbas, & Flörke, 2010).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and quantum theory of atoms-in-molecules (QTAIM) approaches, provides insights into the orientation of the amino group and the significance of intra- and intermolecular interactions. For example, adamantane-1,3,4-thiadiazole hybrid derivatives exhibit specific orientations and interactions, demonstrating the critical role of molecular structure in defining the compound's chemical behavior (El-Emam et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide are influenced by its functional groups and molecular framework. The presence of the fluorine atom significantly impacts its chemical reactivity and interactions. For instance, the synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine showcase the antimicrobial activity, hinting at the compound's potential for biological applications (Desai, Rajpara, & Joshi, 2013).
Physical Properties Analysis
The physical properties of N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide, such as solubility, melting point, and stability, are crucial for its application in various fields. While specific studies on this compound's physical properties are not directly mentioned, related research on adamantyl derivatives provides a foundation for understanding how such molecular structures behave under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming new compounds, are essential for comprehensively understanding N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide. The compound's ability to participate in reactions, such as the unexpected production of N-(1-adamantylmethyl)prop-2-en-1-amine from a related potassium salt and allyl bromide, highlights the complex chemical behavior and potential for synthesizing novel derivatives (Brel et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2OS/c22-17-3-1-16(2-4-17)19(25)24-20-23-18(12-26-20)11-21-8-13-5-14(9-21)7-15(6-13)10-21/h1-4,12-15H,5-11H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAGHHXBPRMYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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